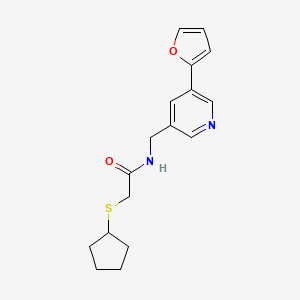

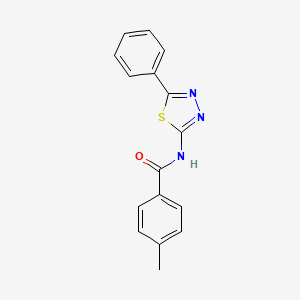

![molecular formula C17H23N3O B2897881 N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide CAS No. 1436150-67-2](/img/structure/B2897881.png)

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide, also known as JNJ-40411813, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating sleep, wakefulness, and appetite.

Scientific Research Applications

Nonlinear Optical Materials

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide and related compounds have been studied for their potential in nonlinear optical materials. These materials show significant bonding changes in the polyene chain, which are consistent with the electron-donating properties of their groups. Such compounds are precursors to novel nonlinear optical chromophores, relevant for assessing the impact of donor strength and conjugation on bond-length alternation, crystal packing, and aggregation (Gainsford, Bhuiyan, & Kay, 2008).

Synthesis and Production

There has been research on practical processes for synthesizing derivatives of this compound, starting from basic components like piperazine. Such research details methods to remove unwanted by-products and maximize the yield of the desired product, which is crucial for industrial-scale production (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

Antimicrobial Applications

Derivatives of this compound have been investigated for their antimicrobial activities. Studies have shown these compounds to be more effective against fungi than bacteria, with certain structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring impacting their anticandidal activity (Mokhtari & Pourabdollah, 2013).

Biological Evaluation

The biological evaluation of similar compounds has been conducted, focusing on their effects on mucin biosynthesis, which can provide insights into their potential gastric mucosal protective actions (Ichikawa, Ishihara, Saigenji, & Hotta, 1994).

Synthesis for Antitumor and Antioxidant Activities

Research has also been conducted on the synthesis of cyanoacetamide derivatives, including this compound, for their potential antitumor and antioxidant activities. These studies provide insights into novel synthetic pathways and the biological activities of these compounds (Bialy & Gouda, 2011).

properties

IUPAC Name |

N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHZJALJFTZUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

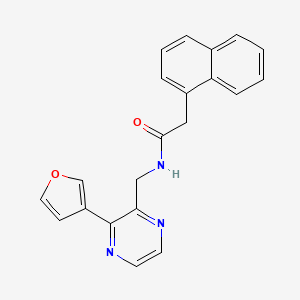

![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)

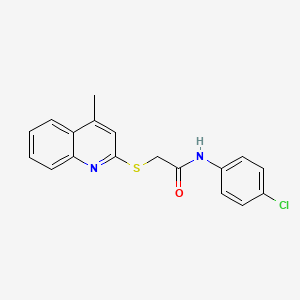

![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)

![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)

![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)